molecular formula C9H12ClNO B2927741 (S)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride CAS No. 2550997-54-9

(S)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride

Cat. No.: B2927741
CAS No.: 2550997-54-9
M. Wt: 185.65
InChI Key: ZURNDQAZTDOHEA-FVGYRXGTSA-N
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Description

(S)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride is a chiral organic compound featuring a cyclopropyl group attached to a pyridin-4-yl moiety, with a methanol group and a hydrochloride salt. This compound is structurally characterized by:

  • Cyclopropyl group: Enhances metabolic stability and introduces steric constraints.
  • Pyridin-4-yl ring: Contributes to aromatic π-π stacking and hydrogen-bonding capabilities.
  • Hydrochloride salt: Improves aqueous solubility compared to the free base .

Properties

IUPAC Name

(S)-cyclopropyl(pyridin-4-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c11-9(7-1-2-7)8-3-5-10-6-4-8;/h3-7,9,11H,1-2H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURNDQAZTDOHEA-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=NC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](C2=CC=NC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Attachment to Pyridin-4-yl Ring: The cyclopropyl group is then attached to the pyridin-4-yl ring through a nucleophilic substitution reaction.

    Methanol Linkage: The methanol group is introduced via a reduction reaction, where a suitable precursor is reduced to form the methanol linkage.

    Hydrochloride Addition: Finally, the hydrochloride group is added through a simple acid-base reaction, where the compound is treated with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations include reaction temperature, pressure, and the use of catalysts to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

(S)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity and function.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties Evidence Source
(S)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride C9H12ClNO* 185.65† Cyclopropyl, pyridin-4-yl, methanol High solubility (hydrochloride salt) Inferred
Cyclopropyl(pyridin-4-yl)methanamine hydrochloride C8H15Cl2N3 224.13 Cyclopropyl, pyridin-4-yl, methanamine High melting point (>250°C), 48% yield
(4-Aminopyridin-2-yl)methanol hydrochloride C6H9ClN2O 160.60 Pyridin-2-yl, 4-amino, methanol Purity ≥95%, used in intermediate synthesis
[1-(1-aminoethyl)cyclopropyl]methanol hydrochloride C6H14ClNO 151.63 Cyclopropyl, aminoethyl, methanol Supplier-listed, potential for salt-enhanced solubility
N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride C15H22ClN3O 295.81 Cyclopropyl, pyridin-4-yl, piperidine carboxamide Research-focused, structural complexity

*Inferred formula (C9H11NO + HCl); †Calculated based on formula.

Functional Group and Solubility Analysis

  • Methanol vs. However, the hydrochloride salt in both compounds ensures improved aqueous solubility relative to their free bases .
  • Pyridine Substitution: The pyridin-4-yl group in the target compound differs from the 4-amino-pyridin-2-yl group in (4-Aminopyridin-2-yl)methanol hydrochloride. Positional and electronic differences influence binding affinity in biological systems, with pyridin-4-yl favoring planar interactions .
  • Cyclopropyl Modifications: Compounds like [1-(1-aminoethyl)cyclopropyl]methanol hydrochloride introduce additional amino groups, altering steric and electronic profiles. The target compound’s simpler cyclopropyl-pyridinyl structure may offer better metabolic stability compared to bulkier analogs .

Biological Activity

(S)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, including its interactions with various biomolecules, pharmacokinetic properties, and therapeutic applications.

This compound has the chemical formula C₉H₁₂ClNO and is classified under various chemical categories due to its structural features. Its molecular structure is significant for its biological activity, particularly in targeting specific receptors or enzymes.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Enzyme Inhibition :
    • This compound has been investigated for its ability to inhibit phosphodiesterase (PDE) enzymes, which are crucial in various signaling pathways. For instance, modifications in similar compounds have shown promising results in inhibiting PDE10A, a target associated with neuropsychiatric disorders .
  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of pyridine-based compounds exhibit antibacterial and antifungal properties. While specific data on this compound is limited, related compounds have demonstrated significant antimicrobial effects .
  • Cytotoxicity :
    • Cyclopropyl compounds have been evaluated for their cytotoxic effects against various cancer cell lines. Studies on structurally similar compounds suggest that they may induce apoptosis in tumor cells through mechanisms involving tubulin polymerization inhibition .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionPotential PDE10A inhibition
AntimicrobialAntibacterial and antifungal effects observed
CytotoxicityInduces apoptosis in cancer cell lines

Case Study: PDE10A Inhibition

A study focused on the structure-activity relationship (SAR) of pyridine derivatives found that modifications significantly improved potency against PDE10A. The introduction of cyclopropyl groups enhanced binding affinity and selectivity, suggesting that this compound may also exhibit similar properties .

Case Study: Antimicrobial Properties

In vitro tests on related alkaloids have shown promising antibacterial activity against several strains of bacteria. Although specific studies on this compound are lacking, the structural similarities imply potential efficacy against microbial pathogens .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Although detailed pharmacokinetic data is not widely available for this specific compound, related cyclopropyl derivatives have demonstrated variable bioavailability and clearance rates depending on structural modifications .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (S)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride, and how is stereochemical integrity maintained?

The synthesis typically involves cyclopropanation of a pyridine-derived intermediate. For example, cyclopropyl groups can be introduced via [2+1] cycloaddition using diazo compounds or via alkylation with cyclopropyl halides under basic conditions. Stereochemical control is achieved using chiral catalysts (e.g., transition-metal complexes) or chiral auxiliaries during key steps like cyclopropane ring formation. Post-synthesis, enantiomeric purity is verified via chiral HPLC or polarimetry .

Q. Which analytical techniques are critical for confirming the structural and enantiomeric purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm the cyclopropyl and pyridine moieties. The cyclopropyl protons typically appear as distinct multiplet signals between δ 0.5–2.0 ppm.
  • Chiral HPLC : A Chiralpak® column with a hexane/isopropanol mobile phase can resolve enantiomers, with retention times validated against racemic mixtures.
  • X-ray Crystallography : SHELXL software is employed for crystal structure refinement, particularly to confirm the (S)-configuration and hydrogen-bonding patterns in the hydrochloride salt .

Advanced Research Questions

Q. How can researchers address conflicting spectroscopic data between computational models and experimental results for this compound?

Discrepancies often arise from solvent effects, crystal packing forces, or protonation states. To resolve these:

  • Perform DFT calculations (e.g., B3LYP/6-31G*) incorporating solvent models (e.g., PCM for methanol) to simulate NMR shifts.
  • Compare experimental X-ray bond lengths/angles with optimized geometries from computational models.
  • Use variable-temperature NMR to assess dynamic effects influencing spectral assignments .

Q. What reaction conditions minimize racemization during the synthesis of the S-enantiomer?

  • Low Temperatures : Conduct cyclopropanation and deprotection steps below 0°C to reduce thermal racemization.
  • Mild Bases : Use non-nucleophilic bases (e.g., DBU) to avoid epimerization during salt formation.
  • In Situ Monitoring : Employ real-time chiral HPLC to detect early-stage racemization and adjust conditions accordingly .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

  • Hydrolysis : The cyclopropane ring is susceptible to acid-catalyzed ring-opening. Store at pH 6–8 in anhydrous environments.
  • Oxidation : The pyridine moiety may oxidize under light; use amber vials and inert atmospheres (N2_2).
  • Analytical Monitoring : LC-MS identifies degradation products like pyridin-4-ylmethanol or cyclopropane-opened aldehydes. Accelerated stability studies (40°C/75% RH) predict shelf-life .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to pyridine-recognizing receptors (e.g., nicotinic acetylcholine receptors).
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess conformational stability of the cyclopropyl group in binding pockets.
  • Pharmacophore Modeling : Highlight hydrogen-bond acceptors (pyridine N) and hydrophobic regions (cyclopropane) for QSAR studies .

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies in reported solubility data for this compound?

  • Method Standardization : Use USP-type solubility assays (e.g., shake-flask method in PBS pH 7.4) to ensure reproducibility.
  • Particle Size Control : Micronize the compound to <10 µm to avoid kinetic solubility artifacts.
  • Cross-Validate : Compare results from UV/Vis, NMR (qNMR), and gravimetric analysis to identify systematic errors .

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